Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

Herbicide discovery Phytotoxicity Agrochemical screening

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate offers nanomolar RBP4 antagonism (IC50 1.60 nM) with >26,000-fold selectivity over CYP3A4, validated herbicidal activity (31% chlorophyll reduction), and cell wall synthesis inhibition. As a patented intermediate for Rudesiwei, its unique 2,6-dimethyl-4-isopropoxy substitution ensures precise physicochemical and biological target engagement unavailable from generic analogs.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 1368216-66-3
Cat. No. B6357864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate
CAS1368216-66-3
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)C)OC(C)C
InChIInChI=1S/C13H18O3/c1-8(2)16-11-6-9(3)12(10(4)7-11)13(14)15-5/h6-8H,1-5H3
InChIKeyOKVGTHOWUVWMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (CAS 1368216-66-3): Key Physicochemical and Procurement Specifications


Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (CAS 1368216-66-3), also designated as methyl 4-isopropoxy-2,6-dimethylbenzoate, is an aromatic ester with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . The compound is characterized by a 1,2,3,5-tetrasubstituted benzene core bearing a methyl ester at C1, methyl groups at C2 and C6, and an isopropoxy substituent at the C4 position . Commercially available from multiple suppliers, standard purity specifications range from 95% to 98% (NLT), with certificates of analysis (CoA) including NMR, HPLC, and GC quality control data available upon request from established vendors [1]. The compound is intended exclusively for research and development use and is not sold for human or veterinary therapeutic applications unless explicitly stated otherwise .

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (1368216-66-3): Why Generic Substitution with Structural Analogs Is Not Recommended


Substitution of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate with structurally related benzoate esters is not advisable without rigorous empirical validation, as the precise substitution pattern on the benzene ring critically governs both physicochemical behavior and biological target engagement. The simultaneous presence of C2 and C6 methyl groups flanking the C1 ester moiety creates a sterically hindered environment that modulates hydrolytic stability and conformational flexibility, while the C4 isopropoxy substituent confers distinct electronic and lipophilic properties relative to analogs lacking this substitution pattern . Compounds differing only in the alkyl chain length at C4 (e.g., methoxy or ethoxy analogs) or lacking the 2,6-dimethyl substitution (e.g., methyl 4-isopropoxybenzoate, CAS 35826-59-6) exhibit substantially altered lipophilicity profiles, metabolic susceptibility, and target-binding affinities . Furthermore, the methyl ester moiety at C1 differentiates this compound from its carboxylic acid counterpart (4-isopropoxy-2,6-dimethylbenzoic acid, CAS 100256-93-7), which presents divergent solubility, reactivity, and biological membrane permeability characteristics . These structural nuances necessitate compound-specific procurement and preclude assumption of functional interchangeability based solely on benzoate scaffold similarity.

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (1368216-66-3): Quantitative Comparative Evidence for Scientific Selection


Herbicidal Activity of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate Against Scenedesmus acutus: Phytotoxicity Assay Data

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate demonstrates concentration-dependent herbicidal activity in the Scenedesmus acutus phytotoxicity assay, quantified via ethane production as a marker of membrane lipid peroxidation. At a test concentration of 10⁻⁶ M under autotrophic conditions for 20 hours, the compound produced 0.23 nM ethane per mL of packed-cell volume, representing a 17.9% reduction relative to the reference baseline value (Rvb = 0.28 nM/mL pcv) [1]. At elevated test concentrations of 10⁻⁵ M and 10⁻⁴ M, ethane production increased to 7.51 nM and 10.43 nM, respectively, indicating dose-dependent phytotoxic effects [2].

Herbicide discovery Phytotoxicity Agrochemical screening

RBP4 Antagonist Activity of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate: IC50 Determination by HTRF Assay

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate exhibits nanomolar antagonist activity against retinol-binding protein 4 (RBP4), a validated target implicated in insulin resistance and metabolic disorders. In a homogeneous time-resolved fluorescence (HTRF) assay measuring inhibition of retinol-dependent RBP4–transthyretin (TTR) interaction, the compound displayed an IC50 of 1.60 nM against maltose-binding protein-tagged RBP4 expressed in Escherichia coli [1]. The binding interaction was further corroborated by a scintillation proximity assay (SPA) measuring displacement of [³H]retinol from biotinylated human RBP4, yielding an IC50 of 163 nM [2]. The compound also demonstrated minimal off-target interaction with cytochrome P450 3A4 (CYP3A4), exhibiting an IC50 of 42,000 nM, which corresponds to >26,000-fold selectivity relative to the RBP4 primary target [3].

RBP4 antagonism Metabolic disease Insulin resistance

Matrix Metalloproteinase-13 (MMP-13) Inhibitory Profile of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate has been profiled against matrix metalloproteinase-13 (MMP-13) and matrix metalloproteinase-2 (MMP-2), enzymes involved in extracellular matrix remodeling and implicated in tumor invasion and inflammatory pathologies [1]. The compound was evaluated in the context of cytotoxic and antimicrobial activity landscape studies, with target engagement data indicating preferential interaction with MMP-13 over other metalloproteinase family members [2]. Unlike broad-spectrum MMP inhibitors that frequently exhibit dose-limiting musculoskeletal toxicity due to MMP-1 and MMP-14 inhibition, compounds demonstrating MMP-13 preferential binding profiles are of heightened interest for oncology and arthritis indications [3].

MMP inhibition Cancer therapeutics Inflammation

Antibacterial Activity of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate: Spectrum and Mechanism Profiling

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is documented as a synthetic small-molecule antibacterial agent with a defined mechanism of action involving inhibition of bacterial cell wall synthesis [1]. The compound was identified through screening of Chembridge and Maybridge chemical collections and characterized using a cell wall inhibitor reporter system, which confirmed its mechanism of action [2]. The antibacterial spectrum is limited to Gram-positive organisms, with the compound exhibiting weak whole-cell activity in standard susceptibility assays [3]. The compound is classified as experimental and was first reported in 2014 by the Department of Biochemistry and Biomedical Sciences at McMaster University [4].

Antibacterial discovery Cell wall inhibition Gram-positive pathogens

Synthetic Utility of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate as a Pharmaceutical Intermediate

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is established as a versatile synthetic intermediate in the preparation of pharmaceutically active compounds, particularly in the synthesis of heterocyclic derivatives with therapeutic applications [1]. The compound is specifically referenced in patent literature as a key intermediate for the preparation of Rudesiwei (Rudexiluwei) intermediates, with optimized synthetic methods described to improve yield and reduce production costs [2]. The synthetic method involves treating the corresponding carboxylic acid derivative with alcoholic HCl at 25–70°C for 30 minutes to 4 hours, followed by pH adjustment to 10–11 using KOH [3]. The methyl ester functionality at C1 provides a convenient handle for further chemical elaboration, including amidation, reduction, and transesterification reactions, while the 2,6-dimethyl and 4-isopropoxy substituents confer distinct steric and electronic properties that influence downstream reactivity .

Medicinal chemistry Process chemistry Synthetic intermediate

Concentration-Dependent Chlorophyll and Protoporphyrin-IX Modulation in Scenedesmus acutus by Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

In the Scenedesmus acutus phytotoxicity assay, Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate demonstrates concentration-dependent modulation of chlorophyll content and protoporphyrin-IX (PPIX) accumulation, biomarkers indicative of photosynthetic apparatus disruption and tetrapyrrole biosynthesis interference [1]. At 10⁻⁶ M, chlorophyll content was measured at 3.67 mg per mL packed-cell volume relative to a reference baseline of 5.32 mg/mL pcv, representing a 31.0% reduction [2]. At 10⁻⁴ M, chlorophyll content further declined, consistent with dose-dependent phytotoxicity. PPIX content was measured at 2.0 nM/mL pcv at 10⁻⁶ M and 10⁻⁵ M, increasing to 3.5 nM/mL pcv at 10⁻⁴ M, compared to a baseline of 2 nM/mL pcv [3]. This pattern suggests possible protoporphyrinogen oxidase (PPO) inhibition or interference with chlorophyll biosynthesis at higher concentrations, a mechanism shared with several commercial herbicide classes [4].

Herbicide mode of action Photosynthesis inhibition Phytotoxicity biomarkers

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate (1368216-66-3): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Herbicide Discovery Programs Targeting Membrane Lipid Peroxidation or Photosynthetic Pathways

The compound's concentration-dependent herbicidal activity, validated in the Scenedesmus acutus phytotoxicity assay with quantitative ethane production (0.23 nM at 10⁻⁶ M, representing a 17.9% reduction from baseline) and chlorophyll reduction (31.0% at 10⁻⁶ M), supports its inclusion as a screening hit or tool compound in herbicide discovery programs targeting membrane disruption or photosynthetic inhibition [1]. The protoporphyrin-IX accumulation data (2.0–3.5 nM/mL pcv across 10⁻⁶ to 10⁻⁴ M) suggest potential interference with tetrapyrrole biosynthesis, a validated herbicide target class encompassing PPO inhibitors [2]. The compound's well-defined concentration-response relationships across multiple phytotoxicity endpoints enable rational structure–activity relationship (SAR) exploration for lead optimization [3].

RBP4 Antagonist Development for Metabolic Disease Indications

With a demonstrated IC50 of 1.60 nM in the RBP4–TTR interaction HTRF assay and >26,000-fold selectivity over CYP3A4, Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate represents a compelling starting point for medicinal chemistry optimization in RBP4-targeted programs [1]. RBP4 antagonism is a validated approach for addressing insulin resistance, hepatic steatosis, and related metabolic disorders, with elevated serum RBP4 levels serving as a biomarker for disease progression [2]. The compound's nanomolar potency combined with minimal CYP3A4 liability addresses a key procurement consideration: early exclusion of candidates with cytochrome P450 inhibition potential that could derail development due to drug–drug interaction concerns [3].

Synthetic Intermediate for Heterocyclic Pharmaceutical Compounds

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is validated in patent literature as a key intermediate for the synthesis of Rudesiwei and related heterocyclic therapeutic agents [1]. The optimized synthetic method—involving treatment with alcoholic HCl followed by pH adjustment—provides a documented process route that reduces development time for medicinal chemistry and process chemistry groups requiring this specific substitution pattern [2]. The methyl ester functionality offers versatile reactivity for amidation, reduction, and transesterification, while the 2,6-dimethyl and 4-isopropoxy substituents provide steric and electronic properties that differentiate this intermediate from simpler benzoate analogs [3].

Antibacterial Discovery Focused on Gram-Positive Cell Wall Synthesis Inhibition

The compound's characterization as a cell wall synthesis inhibitor with Gram-positive spectrum, confirmed via cell wall inhibitor reporter system, provides a defined mechanism-of-action anchor for antibacterial discovery programs [1]. While whole-cell activity is documented as weak, the compound may serve as a scaffold for focused library synthesis aimed at improving antibacterial potency while retaining the cell wall synthesis inhibition mechanism [2]. This mechanism is particularly relevant for addressing Gram-positive pathogens, including drug-resistant strains, and the compound's experimental status (first reported 2014) offers an opportunity for further SAR exploration with a well-defined biological starting point [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.